molecular formula C20H17N3O B2456030 5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358377-72-6

5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2456030
CAS No.: 1358377-72-6
M. Wt: 315.376
InChI Key: HYWHNATZHZYILI-UHFFFAOYSA-N
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Description

5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one: is a heterocyclic compound that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with a 3-methylbenzyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.

    Substitution Reactions: The introduction of the 3-methylbenzyl and phenyl groups can be accomplished through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and aryl halides, which react with the pyrazolo[1,5-a]pyrazine core in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include:

    Continuous Flow Synthesis: This technique allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and collecting the product.

    Catalytic Processes: The use of catalysts, such as palladium or copper catalysts, can enhance the efficiency of the substitution reactions and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Materials Science: The unique structure of the compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s properties are explored for potential use in industrial processes, such as catalysis or as intermediates in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-methylbenzyl)-2-phenylpyrazolo[3,4-b]pyridine
  • 5-(3-methylbenzyl)-2-phenylpyrazolo[4,3-c]pyrimidine
  • 5-(3-methylbenzyl)-2-phenylpyrazolo[5,4-d]pyridazine

Uniqueness

5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific substitution pattern and the presence of the pyrazolo[1,5-a]pyrazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(3-methylphenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-15-6-5-7-16(12-15)14-22-10-11-23-19(20(22)24)13-18(21-23)17-8-3-2-4-9-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWHNATZHZYILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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